molecular formula C23H23N3O3 B367041 N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide CAS No. 920115-07-7

N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B367041
CAS No.: 920115-07-7
M. Wt: 389.4g/mol
InChI Key: SDTDOILPZXQPTL-UHFFFAOYSA-N
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Description

N-({1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a synthetic small molecule with a molecular formula of C24H25N3O3 and an average mass of 403.482 g/mol . This compound is built around a benzimidazole core, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its wide range of potential biological activities and its presence in several therapeutic agents . The specific structure includes a 4-ethylphenoxyethyl chain attached to the benzimidazole nitrogen and a furan-2-carboxamide group on the benzimidazole's methylene bridge. Researchers are increasingly interested in novel benzimidazole derivatives like this one for drug discovery and development. Benzimidazole-based compounds are frequently investigated for diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them a significant focus for the development of new chemotherapeutic agents . The presence of the furan carboxamide moiety may further contribute to its interaction with biological targets. This product is provided for research purposes to support such investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-17-9-11-18(12-10-17)28-15-13-26-20-7-4-3-6-19(20)25-22(26)16-24-23(27)21-8-5-14-29-21/h3-12,14H,2,13,15-16H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTDOILPZXQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (CAS Number: 920115-07-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and research findings.

Structural Characteristics

The compound features a furan ring and a benzodiazole moiety, which are known for their diverse biological activities. Its molecular formula is C23H23N3O3C_{23}H_{23}N_{3}O_{3}, with a molecular weight of 389.4 g/mol. The presence of the carboxamide functional group enhances its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the benzodiazole moiety via condensation reactions.
  • Final coupling to form the carboxamide structure.

These synthetic routes are crucial for optimizing yield and purity, which directly influence biological testing outcomes.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancerous cells.

Antimicrobial Activity

Research has also suggested potential antimicrobial properties:

  • In vitro Studies : Preliminary tests indicate that this compound may exhibit activity against various bacterial strains, suggesting its utility as a lead compound in antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Anticancer Inhibition of cancer cell proliferation observed
AntimicrobialActivity against multiple bacterial strains

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Research Findings and Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions with biological targets.
  • In vivo Testing : Evaluating efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and similarities among benzimidazole derivatives bearing furan carboxamide groups:

Compound Name / CAS (if available) Substituent on Benzimidazole Core Key Functional Groups Molecular Weight (g/mol) Biological Context References
Target Compound (920115-07-7) 2-(4-ethylphenoxy)ethyl Furan-2-carboxamide Not explicitly reported Antiviral (docking study)
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide 2-(4-chloro-3-methylphenoxy)ethyl Furan-2-carboxamide Not reported Unknown
N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide 4-chlorobenzyl N-Methylfuran-2-carboxamide Not reported Unknown
N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide 2-methylallyl Furan-2-carboxamide Not reported Unknown
N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide (920117-42-6) 2-oxo-2-(piperidin-1-yl)ethyl Furan-2-carboxamide 366.4 Unknown
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (1212195-22-6) 2-phenylethyl Furan-2-carboxamide Not reported Unknown
Key Observations:
  • Substituent Diversity: The target compound’s 4-ethylphenoxyethyl group differs from chlorinated (e.g., 4-chloro-3-methylphenoxy in ), benzyl (e.g., 4-chlorobenzyl in ), or heterocyclic (e.g., piperidinyl in ) substituents. These variations influence lipophilicity, solubility, and steric bulk.
  • Functional Group Modifications : The N-methylation of the carboxamide in may alter hydrogen-bonding capacity compared to the target compound.

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